2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-12(9(2)16-15-8)7-17-13(18)10-5-3-4-6-11(10)14(17)19/h3-6H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVCOOMQWXEDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione typically involves the condensation of a phthalic anhydride with a primary amine, followed by further functionalization. One common method includes the reaction of phthalic anhydride with 3,5-dimethyl-4-aminomethylpyrazole under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then heated to promote cyclization, forming the desired isoindoline-1,3-dione derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis. Purification is typically achieved through recrystallization or chromatographic techniques to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction of the isoindoline-1,3-dione core can yield the corresponding isoindoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Isoindoline derivatives with reduced carbonyl groups.
Substitution: Various substituted isoindoline-1,3-dione derivatives depending on the nature of the substituent.
Scientific Research Applications
Medicinal Chemistry
The structural components of 2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione suggest potential anti-inflammatory and anti-cancer properties. Compounds with similar structures have shown the ability to modulate enzyme activity and influence cellular signaling pathways, which are critical in various disease processes .
Case Studies
- Anti-Cancer Activity : Research indicates that compounds related to isoindoline derivatives exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, studies have demonstrated that structural analogs can inhibit cell proliferation in human cancer cells such as MCF-7 (breast cancer) and DU145 (prostate cancer) with IC₅₀ values in the micromolar range .
The pyrazole moiety is known for its diverse biological activities. Interaction studies have shown that compounds like This compound can form hydrogen bonds and π–π stacking interactions with target biomolecules, enhancing their biological efficacy.
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| 2-(4-benzylpyrazolin)indane | Anti-cancer | Similar pyrazole functionality; studied for its cytotoxic effects. |
| 4-(3,5-Dimethylpyrazol)benzaldehyde | Reactive Intermediate | Used in organic synthesis; known for its reactivity in condensation reactions. |
| 4-aminoantipyrine | Analgesic | Exhibits analgesic properties; structurally related through the pyrazole ring. |
Synthesis Methodology
The synthesis of this compound involves several critical steps:
- Knoevenagel Condensation : This reaction is essential for forming the core structure by coupling an aldehyde with an active hydrogen compound.
- Recrystallization : The final product is purified through recrystallization from suitable solvents to achieve high purity levels (≥95%).
Potential Therapeutic Applications
Given its structural characteristics and biological activities, this compound may serve as a lead compound for drug development targeting inflammatory diseases and cancers. The presence of both isoindoline and pyrazole functionalities allows for multiple interaction sites with biological targets.
Mechanism of Action
The biological activity of 2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is primarily attributed to its ability to interact with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Table 1: Comparative Overview of Isoindoline-1,3-dione Derivatives
Key Observations
Structural Diversity: The target compound’s pyrazole substituent distinguishes it from the acryloylphenyl derivatives in , which feature extended conjugated systems (e.g., indole, chlorophenyl).
A similar approach could theoretically be adapted for the target compound by substituting the aldehyde with a pyrazole-containing precursor.
Physicochemical Properties :
- The pyrazole substituent likely reduces molecular weight compared to the acryloylphenyl derivatives (234.63 vs. ~375–415 g/mol), which may influence solubility and melting points. However, explicit data on these properties are absent in the provided sources.
Commercial Status :
- Both the target compound and its pyrazole-containing analog (CAS 41935-25-5) are discontinued, suggesting challenges in large-scale synthesis, purification, or market demand .
Potential Functional Implications
- Electronic Effects : The electron-withdrawing isoindoline-1,3-dione core, combined with the electron-donating methyl groups on the pyrazole ring, may create a unique electronic profile, affecting reactivity in further functionalization or interactions in biological systems.
- Biological Activity: highlights that acryloylphenyl derivatives were tested for acetylcholinesterase inhibition, though results are unspecified .
Biological Activity
The compound 2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione is a heterocyclic organic molecule notable for its complex structure and potential biological activities. This compound contains a pyrazole ring and an isoindoline-1,3-dione moiety, which contribute to its pharmacological properties. The increasing interest in this compound stems from its applications in medicinal chemistry and its potential as a therapeutic agent.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 255.27 g/mol. Its structure features:
- A pyrazole ring with two nitrogen atoms and methyl groups at the 3 and 5 positions.
- An isoindoline-1,3-dione part that includes a bicyclic structure fused with a benzene ring.
This unique combination of functional groups enhances its biological activity by allowing it to interact with various biomolecules.
Biological Activities
Research has indicated that this compound exhibits significant biological activities, including:
1. Anticancer Activity
- Isoindoline derivatives have been studied for their potential as anticancer agents. For instance, derivatives of isoindoline-1,3-dione have shown inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
2. Enzyme Inhibition
- The compound has demonstrated the ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. In vitro studies have reported IC50 values ranging from 2.1 to 7.4 μM for AChE inhibition .
3. Antimicrobial Activity
- Similar compounds within the pyrazole family have displayed antimicrobial properties against various pathogens. The presence of the pyrazole ring is believed to enhance these effects by facilitating interactions with microbial enzymes .
4. Anti-inflammatory Properties
- Some studies have indicated that derivatives of this compound may exhibit anti-inflammatory activities comparable to known non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for these activities can vary significantly based on structural modifications .
Research Findings and Case Studies
A detailed examination of the biological activity of this compound reveals promising results across various studies:
Synthesis Methods
The synthesis of this compound typically involves a Knoevenagel condensation reaction , which allows for the formation of carbon-carbon bonds essential for constructing its complex structure.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between functionalized pyrazole and isoindoline precursors. For example, refluxing 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with isoindoline-1,3-dione derivatives in acetic acid under catalytic conditions (e.g., sodium acetate) is a common approach. Yield optimization requires precise control of stoichiometry (molar ratios 1:1.1), temperature (80–100°C), and reaction time (3–5 hours). Post-synthesis purification via recrystallization from DMF/acetic acid mixtures enhances purity . Statistical Design of Experiments (DoE) can systematically identify critical parameters (e.g., solvent polarity, catalyst loading) to minimize trial-and-error approaches .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry and intermolecular interactions, with R-factors <0.05 ensuring accuracy . Complement this with H/C NMR to verify proton environments and carbonyl resonance shifts (e.g., isoindoline-dione C=O peaks near 170 ppm). FT-IR can validate functional groups (e.g., pyrazole C=N stretches at 1550–1600 cm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks with <2 ppm error .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis and reactivity of this compound?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model reaction pathways, transition states, and thermodynamic stability. For instance, calculate activation energies for nucleophilic addition steps to identify rate-limiting stages. Pair computational predictions with experimental validation using ICReDD’s feedback loop: computational screening narrows solvent/catalyst combinations, followed by high-throughput experimentation to refine conditions . Tools like Gaussian or ORCA are recommended for such simulations .
Q. How can researchers resolve contradictions in experimental data regarding the compound’s stability or reactivity?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., moisture sensitivity, light-induced degradation). Implement controlled stability studies under inert atmospheres (N/Ar) and variable humidity (10–90% RH) using accelerated aging protocols. Use HPLC-UV to monitor degradation products and kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. For reactivity discrepancies, apply multivariate analysis (e.g., PCA) to isolate confounding factors like trace metal impurities .
Q. What reactor designs are suitable for scaling up synthesis while maintaining product purity?
- Methodological Answer : Continuous-flow reactors with immobilized catalysts (e.g., packed-bed systems) enhance heat/mass transfer and reduce side reactions. Optimize parameters using CRDC’s reactor design principles: residence time distribution (RTD) analysis ensures uniform mixing, while computational fluid dynamics (CFD) models predict dead zones. For photochemical steps, annular reactors with UV-LED arrays improve photon efficiency .
Q. How to design experiments to study the compound’s structure-activity relationships (SAR) in biological or material applications?
- Methodological Answer : Use fragment-based drug design (FBDD) or QSAR modeling to prioritize synthetic targets. Synthesize derivatives with systematic substitutions (e.g., methyl → ethyl at pyrazole positions) and assay against target proteins or material properties (e.g., thermal stability). Apply DoE to vary substituents and analyze responses (e.g., IC, glass transition temperature). Crystallographic data (SCXRD) and molecular docking (AutoDock Vina) correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
